molecular formula C10H11ClN2O2 B1322968 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea CAS No. 796848-79-8

1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea

Cat. No. B1322968
Key on ui cas rn: 796848-79-8
M. Wt: 226.66 g/mol
InChI Key: QVPZNUIZEVRITP-UHFFFAOYSA-N
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Patent
US08058474B2

Procedure details

In a reaction vessel were placed 7-methoxy-4-chloro-quinoline-6-carboxamide (5.00 kg, 21.13 mol), dimethylsulfoxide (55.05 kg), 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea (5.75 kg, 25.35 mol) and potassium t-butoxide (2.85 kg, 25.35 mol) in that order, under a nitrogen atmosphere. After stirring at 20° C. for 30 minutes, the temperature was raised to 65° C. over a period of 2.5 hours. After stirring at the same temperature for 19 hours, 33% (v/v) acetone water (5.0 L) and water (10.0 L) were added dropwise over a period of 3.5 hours. Upon completion of the dropwise addition, the mixture was stirred at 60° C. for 2 hours, and 33% (v/v) acetone water (20.0 L) and water (40.0 L) were added dropwise at 55° C. or higher over a period of 1 hour. After then stirring at 40° C. for 16 hours, the precipitated crystals were collected by filtration using a nitrogen pressure filter, and the crystals were washed with 33% (v/v) acetone water (33.3 L), water (66.7 L) and acetone (50.0 L) in that order. The obtained crystals were dried at 60° C. for 22 hours using a conical vacuum drier to give 7.78 kg of the title compound (96.3% yield).
Quantity
5 kg
Type
reactant
Reaction Step One
Quantity
55.05 kg
Type
reactant
Reaction Step Two
Quantity
5.75 kg
Type
reactant
Reaction Step Three
Name
potassium t-butoxide
Quantity
2.85 kg
Type
reactant
Reaction Step Four
Name
Quantity
40 L
Type
solvent
Reaction Step Five
Quantity
20 L
Type
solvent
Reaction Step Five
Name
Quantity
10 L
Type
solvent
Reaction Step Six
Quantity
5 L
Type
solvent
Reaction Step Six
Yield
96.3%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([C:7](Cl)=[CH:8][CH:9]=[N:10]2)=[CH:5][C:4]=1[C:14]([NH2:16])=[O:15].CS(C)=O.[Cl:21][C:22]1[CH:27]=[C:26]([OH:28])[CH:25]=[CH:24][C:23]=1[NH:29][C:30]([NH:32][CH:33]1[CH2:35][CH2:34]1)=[O:31].CC(C)([O-])C.[K+]>O.O.CC(C)=O>[Cl:21][C:22]1[CH:27]=[C:26]([CH:25]=[CH:24][C:23]=1[NH:29][C:30]([NH:32][CH:33]1[CH2:34][CH2:35]1)=[O:31])[O:28][C:7]1[C:6]2[C:11](=[CH:12][C:3]([O:2][CH3:1])=[C:4]([C:14]([NH2:16])=[O:15])[CH:5]=2)[N:10]=[CH:9][CH:8]=1 |f:3.4,6.7|

Inputs

Step One
Name
Quantity
5 kg
Type
reactant
Smiles
COC1=C(C=C2C(=CC=NC2=C1)Cl)C(=O)N
Step Two
Name
Quantity
55.05 kg
Type
reactant
Smiles
CS(=O)C
Step Three
Name
Quantity
5.75 kg
Type
reactant
Smiles
ClC1=C(C=CC(=C1)O)NC(=O)NC1CC1
Step Four
Name
potassium t-butoxide
Quantity
2.85 kg
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Five
Name
Quantity
40 L
Type
solvent
Smiles
O
Name
Quantity
20 L
Type
solvent
Smiles
O.CC(=O)C
Step Six
Name
Quantity
10 L
Type
solvent
Smiles
O
Name
Quantity
5 L
Type
solvent
Smiles
O.CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
After stirring at 20° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a reaction vessel were placed
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was raised to 65° C. over a period of 2.5 hours
Duration
2.5 h
STIRRING
Type
STIRRING
Details
After stirring at the same temperature for 19 hours
Duration
19 h
ADDITION
Type
ADDITION
Details
Upon completion of the dropwise addition
STIRRING
Type
STIRRING
Details
the mixture was stirred at 60° C. for 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
After then stirring at 40° C. for 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were collected by filtration
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
the crystals were washed with 33% (v/v) acetone water (33.3 L), water (66.7 L) and acetone (50.0 L) in that order
CUSTOM
Type
CUSTOM
Details
The obtained crystals were dried at 60° C. for 22 hours
Duration
22 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C=C(OC2=CC=NC3=CC(=C(C=C23)C(=O)N)OC)C=CC1NC(=O)NC1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 7.78 kg
YIELD: PERCENTYIELD 96.3%
YIELD: CALCULATEDPERCENTYIELD 86.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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